![molecular formula C11H20N2O4 B2516382 Diethyl [amino(propylamino)methylidene]propanedioate CAS No. 40657-67-8](/img/structure/B2516382.png)

Diethyl [amino(propylamino)methylidene]propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

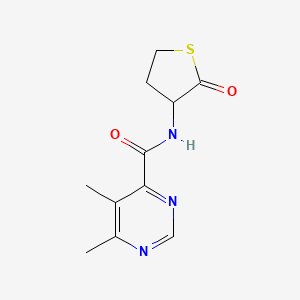

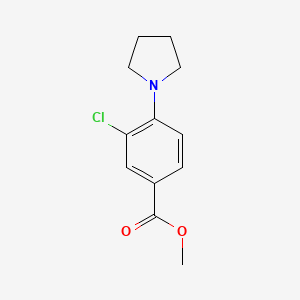

“Diethyl [amino(propylamino)methylidene]propanedioate” is a chemical compound. It is also known as diethyl {[(pyrimidin-4-yl)amino]methylidene}propanedioate . The compound is in solid form .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C12H15N3O4/c1-3-18-11(16)9(12(17)19-4-2)7-14-10-5-6-13-8-15-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) . The molecular weight of the compound is 265.27 .Physical and Chemical Properties Analysis

“this compound” is a solid . The molecular weight of the compound is 265.27 . The Inchi Code for the compound is 1S/C12H15N3O4/c1-3-18-11(16)9(12(17)19-4-2)7-14-10-5-6-13-8-15-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) .Applications De Recherche Scientifique

Thermodynamic Properties and Dissociation Constants

Research has been conducted to understand the thermodynamic properties and dissociation constants of compounds related to Diethyl [amino(propylamino)methylidene]propanedioate. Studies like those by Hamborg and Versteeg (2009) report on the dissociation constants of various amines and alkanolamines, including diethylmonoethanolamine and dimethylmonoethanolamine, providing crucial data for chemical engineering applications (Hamborg & Versteeg, 2009).

Magnetic Cooling Applications

Manoli et al. (2008) explored the synthesis and structures of decametallic mixed-valent Mn supertetrahedra using amines related to this compound, highlighting their potential in enhanced magnetic cooling technologies (Manoli et al., 2008).

Carbon Dioxide Capture

The equilibrium solubility of CO2 in various tertiary amine solvents, including compounds structurally similar to this compound, has been analyzed for carbon capture applications. Liu et al. (2019) discuss the performance of novel tertiary amines in capturing CO2, highlighting the potential environmental benefits (Liu et al., 2019).

Thermal Conductivity Measurements

Zhang and Xu (2001) measured the thermal conductivities of 2-amino-2-methyl-1,3-propanediol (AMP) and related compounds, which are considered for thermal energy storage applications (Zhang & Xu, 2001).

Photocatalytic Hydrogen Evolution

Yasuda et al. (2014) investigated the use of amines, including compounds akin to this compound, in photocatalytic hydrogen evolution. This research demonstrates the potential of such compounds in sustainable energy production (Yasuda et al., 2014).

Propriétés

IUPAC Name |

ethyl (E)-3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXSGKUNQHIHNH-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(C(=C(O)OCC)C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C(/C(=C(/O)\OCC)/C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2516299.png)

![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)

![1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516318.png)

![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)